Tert-butyl 3-ethoxypropanoate
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Overview
Description
Tert-butyl 3-ethoxypropanoate is an organic compound with the molecular formula C9H18O3. It is an ester derived from the reaction between tert-butyl alcohol and 3-ethoxypropanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Scientific Research Applications
Tert-butyl 3-ethoxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a building block in the synthesis of drug molecules.
Industry: this compound is utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds, leading to changes in the function of these targets .
Biochemical Pathways
Tert-butyl 3-ethoxypropanoate may be involved in various biochemical pathways. The tert-butyl group is known to be involved in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
It is known that the tert-butyl group is extensively employed in peptide chemical synthesis .
Result of Action
It is known that similar compounds can have various effects, such as protein stabilization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals, temperature, and pH can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
The tert-butyl group, a component of this compound, is known to have unique reactivity patterns in biochemical reactions . It is known to readily abstract acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .
Molecular Mechanism
The molecular mechanism of Tert-butyl 3-ethoxypropanoate is not well-understood due to the lack of specific studies on this compound. The tert-butyl group, a part of this compound, is known to affect molecular mechanisms. For instance, the insertion of tert-butyl groups raises the LUMO level of a molecule, affecting its electronic properties .
Metabolic Pathways
The tert-butyl group, a part of this compound, is known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-ethoxypropanoate can be synthesized through the esterification of 3-ethoxypropanoic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The product is then purified through distillation to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this ester can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Comparison with Similar Compounds
Tert-butyl acetate: Another ester with similar reactivity but different applications.
Ethyl 3-ethoxypropanoate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl 3-ethoxypropanoate: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl 3-ethoxypropanoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its ethyl and methyl analogs.
Properties
IUPAC Name |
tert-butyl 3-ethoxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-11-7-6-8(10)12-9(2,3)4/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYCURSNHJZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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